molecular formula C6H5BrN2O2 B155815 5-Bromo-2-methyl-3-nitropyridine CAS No. 911434-05-4

5-Bromo-2-methyl-3-nitropyridine

Cat. No. B155815
Key on ui cas rn: 911434-05-4
M. Wt: 217.02 g/mol
InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (stage 75.1.5, 765 mg, 3.53 mmol) in acetic acid (7 ml) and water (1.75 ml) was added in three portions iron powder (591 mg, 10.6 mmol). The reaction mixture was stirred for 2.5 h at rt then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc before being filtered over Celite. The solid was washed with EtOAc and the filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a gray solid. (HPLC: tR 1.52 min (Method A); M+H=187, 189 MS-ES).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Name
Quantity
591 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([CH3:8])=[N:6][CH:7]=1>C(O)(=O)C.O.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.75 mL
Type
solvent
Smiles
O
Name
Quantity
591 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc
FILTRATION
Type
FILTRATION
Details
before being filtered over Celite
WASH
Type
WASH
Details
The solid was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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